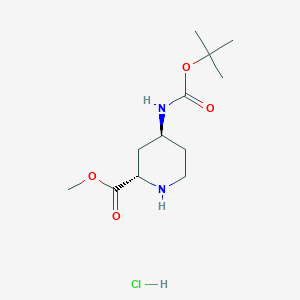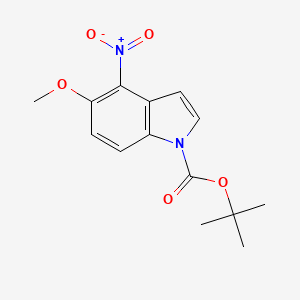
methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Boc Protecting Group: The amine group on the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the Boc-protected piperidine ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Deprotection: (2S,4S)-4-Aminopiperidine-2-carboxylic acid.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target or pathway but facilitates the formation of bioactive molecules through its chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S,4S)-4-aminopiperidine-2-carboxylate: Lacks the Boc protecting group.
Methyl (2S,4S)-4-((benzyloxycarbonyl)amino)piperidine-2-carboxylate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
Uniqueness
Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate HCl is unique due to the presence of the Boc protecting group, which provides stability and ease of removal under mild conditions. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Eigenschaften
Molekularformel |
C12H23ClN2O4 |
|---|---|
Molekulargewicht |
294.77 g/mol |
IUPAC-Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
LSTFYRIINNEKMJ-OZZZDHQUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)




![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)




